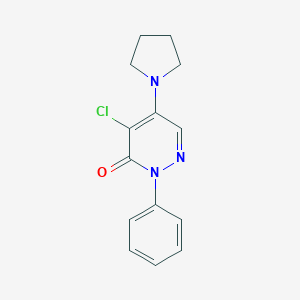
N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine, also known as DBMPA, is a chemical compound that has gained attention in scientific research due to its potential as a biological tool. DBMPA is a derivative of the naturally occurring compound benzylamine, and its synthesis method involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with propan-1-amine. In
Scientific Research Applications
N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine has been studied for its potential as a biological tool in various scientific research applications. One area of interest is its ability to selectively inhibit the activity of the histone demethylase KDM5A. Histone demethylases play a critical role in regulating gene expression, and dysregulation of these enzymes has been implicated in various diseases including cancer. This compound has been shown to selectively inhibit KDM5A activity without affecting other histone demethylases, making it a valuable tool for studying the role of KDM5A in disease.
Mechanism of Action
N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine functions as a competitive inhibitor of KDM5A by binding to the enzyme's active site. This binding prevents the enzyme from demethylating histones, leading to altered gene expression. The selectivity of this compound for KDM5A is due to the unique structure of the enzyme's active site, which allows for specific recognition of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on gene expression in cells. Inhibition of KDM5A by this compound leads to increased levels of histone methylation, which can result in altered gene expression patterns. This effect has been observed in various cell types, including cancer cells. Additionally, this compound has been shown to induce cell death in cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine has several advantages as a biological tool for scientific research. Its high selectivity for KDM5A allows for specific inhibition of this enzyme without affecting other histone demethylases. Additionally, this compound is readily available and easy to use in lab experiments. However, there are also limitations to the use of this compound. Its selectivity for KDM5A may limit its usefulness in studying other histone demethylases, and its effects on gene expression may be cell type-specific.
Future Directions
There are several future directions for research on N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the effectiveness of this compound in treating various types of cancer. Additionally, research on the selectivity of this compound for KDM5A may lead to the development of new compounds that target other histone demethylases. Finally, the biochemical and physiological effects of this compound on different cell types should be further explored to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a valuable biological tool for scientific research due to its high selectivity for KDM5A and its potential as an anticancer agent. Its synthesis method has been optimized for high yield and purity, making it readily available for use in lab experiments. Further research on this compound's biochemical and physiological effects, as well as its potential as a therapeutic agent, will lead to a better understanding of its role in disease and may lead to the development of new treatments.
Synthesis Methods
The synthesis of N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with propan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline solid with a melting point of 125-127°C. This synthesis method has been optimized for high yield and purity, making this compound a readily available compound for scientific research.
properties
Molecular Formula |
C11H15Br2NO |
|---|---|
Molecular Weight |
337.05 g/mol |
IUPAC Name |
N-[(3,5-dibromo-2-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H15Br2NO/c1-3-4-14-7-8-5-9(12)6-10(13)11(8)15-2/h5-6,14H,3-4,7H2,1-2H3 |
InChI Key |
RGHFHWLMZPGAHD-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=CC(=C1OC)Br)Br |
Canonical SMILES |
CCCNCC1=C(C(=CC(=C1)Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)

![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)
![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)


![2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)






![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)